Azidoindolene 1
Azidoindolene 1
UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. Azidoindolene 1 is structurally similar to UR-144, XLR11, and a number of additional synthetic CBs with a hydrazide linking the tetramethylcyclopropyl group to the aminoalkylindole group. The physiological and toxicological properties of this compound are not known. Typically, a tetramethylcyclopropyl group confers selectivity for the peripheral CB2 receptor, and the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1364933-69-6
VCID:
VC0049745
InChI:
InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C
Molecular Formula:
C21H28FN3O2
Molecular Weight:
373.472
Azidoindolene 1
CAS No.: 1364933-69-6
Reference Standards
VCID: VC0049745
Molecular Formula: C21H28FN3O2
Molecular Weight: 373.472
CAS No. | 1364933-69-6 |
---|---|
Product Name | Azidoindolene 1 |
Molecular Formula | C21H28FN3O2 |
Molecular Weight | 373.472 |
IUPAC Name | N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 |
Standard InChIKey | PRXCXNXDBMJFFC-KQWNVCNZSA-N |
SMILES | CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C |
Appearance | Assay:≥98%A crystalline solid |
Description | UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. Azidoindolene 1 is structurally similar to UR-144, XLR11, and a number of additional synthetic CBs with a hydrazide linking the tetramethylcyclopropyl group to the aminoalkylindole group. The physiological and toxicological properties of this compound are not known. Typically, a tetramethylcyclopropyl group confers selectivity for the peripheral CB2 receptor, and the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications. |
Synonyms | Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (2Z)-2-[1-(5-fluoropentyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazide |
PubChem Compound | 137146965 |
Last Modified | Nov 11 2021 |
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